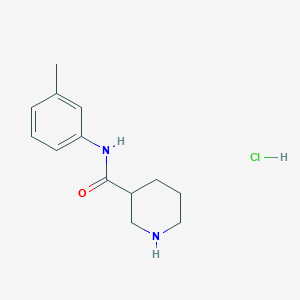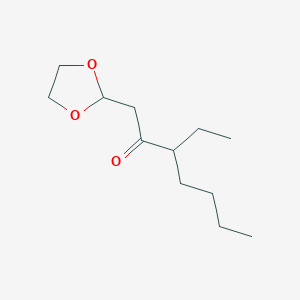
1-(1,3-Dioxolan-2-yl)-3-ethyl-heptan-2-one
Overview
Description
1,3-Dioxolane is a heterocyclic acetal with the chemical formula (CH2)2O2CH2. It is related to tetrahydrofuran (THF) by replacement of the methylene group (CH2) at the 2-position with an oxygen atom .
Synthesis Analysis
Dioxolanes can be prepared by acetalization of aldehydes and ketalization of ketones with ethylene glycol . A standard procedure for protection employs toluenesulfonic acid as catalyst in refluxing toluene, which allows the continuous removal of water from the reaction mixture using a Dean-Stark apparatus .Molecular Structure Analysis
The molecular structure of a similar compound, 2-(2-Methyl-1,3-dioxolan-2-yl)-1,1-diphenylethanol, has a molecular formula of C18H20O3 and an average mass of 284.350 Da .Chemical Reactions Analysis
1,3-Dioxolanes can easily be prepared from carbonyl compounds with 1,3-propanediol or 1,2-ethanediol in the presence of a Brönsted or a Lewis acid catalyst . Deprotection is often performed by acid catalyzed transacetalization in acetone or hydrolysis in wet solvents or in aqueous acid .Physical And Chemical Properties Analysis
The physical and chemical properties of a similar compound, 2-(2-Methyl-1,3-dioxolan-2-yl)-1,1-diphenylethanol, include a molecular formula of C18H20O3 and an average mass of 284.350 Da .Scientific Research Applications
Synthesis and Formation of New Vic-Dioxime Complexes
Research has demonstrated the synthesis of new vic-dioxime complexes from derivatives similar to "1-(1,3-Dioxolan-2-yl)-3-ethyl-heptan-2-one". These complexes have potential applications in coordination chemistry and could be pivotal in developing new materials with unique magnetic and electronic properties (Canpolat & Kaya, 2005).
Enantioselective Synthesis
The catalytic enantioselective ethylation of dioxolane derivatives has been explored, highlighting its relevance in the production of enantio-pure compounds. This method offers a pathway to synthesize substances with specific optical activities, essential for pharmaceutical applications (Wilken et al., 2000).
Renewable Energy Sources
Dioxolane derivatives have been studied as additives for diesel fuel, showing potential for improving engine performance and reducing emissions. This research indicates the viability of using such compounds in developing cleaner, more efficient fuel blends (Oprescu et al., 2014).
Pyrolysis of Bio-Derived Fuels
A study on the pyrolysis of bio-derived dioxolane fuels via ReaxFF molecular dynamics simulations provided insights into their decomposition mechanisms and product distributions. This research contributes to the understanding of how such fuels decompose under high temperatures, which is crucial for their application in bioenergy and the development of biofuels with lower sooting tendencies (Kwon & Xuan, 2021).
Low-Cost Synthesis of Bifunctional Building Blocks
The development of low-cost and scalable synthesis methods for dioxolane-related compounds opens up possibilities for their broader application in synthetic chemistry and materials science. Such advancements are crucial for making the production of complex molecules more economically feasible (Zha et al., 2021).
Safety And Hazards
Future Directions
properties
IUPAC Name |
1-(1,3-dioxolan-2-yl)-3-ethylheptan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22O3/c1-3-5-6-10(4-2)11(13)9-12-14-7-8-15-12/h10,12H,3-9H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPQATRSRSKGKMI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(CC)C(=O)CC1OCCO1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1,3-Dioxolan-2-yl)-3-ethyl-heptan-2-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



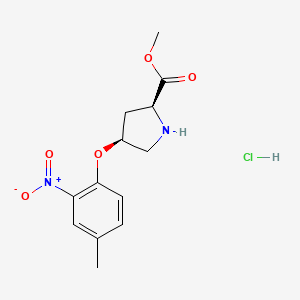
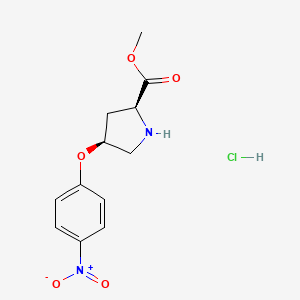
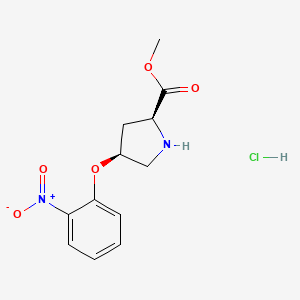


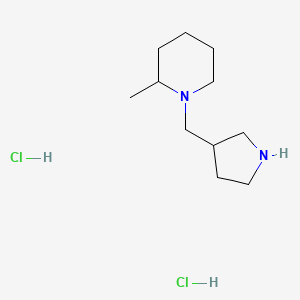
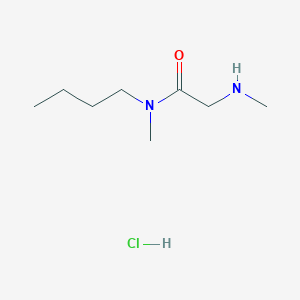
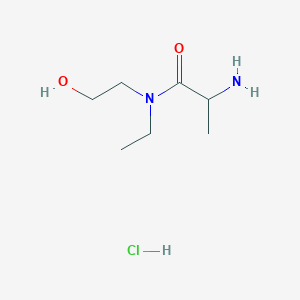
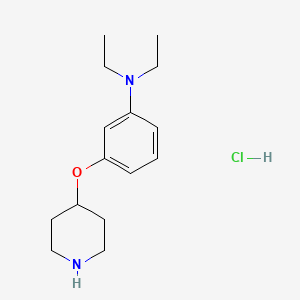
![2-[2-(2-Ethoxyethoxy)ethyl]piperidine hydrochloride](/img/structure/B1456224.png)
![3-{[2-(2-Methoxyethoxy)ethoxy]methyl}pyrrolidine hydrochloride](/img/structure/B1456225.png)
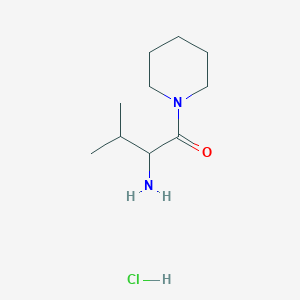
![2-{[3-(Dimethylamino)propyl]amino}nicotinic acid hydrochloride](/img/structure/B1456229.png)
